![molecular formula C21H26O10 B11646884 (p-Tolyl)-beta-glucopyranoside tetraacetate](/img/structure/B11646884.png)
(p-Tolyl)-beta-glucopyranoside tetraacetate
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE: is a complex organic compound with the molecular formula C20H30O12 and a molecular weight of 462.445 g/mol . This compound is characterized by its multiple acetoxy groups and a phenoxy group attached to an oxane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE typically involves the acetylation of a precursor molecule. The precursor, often a glucopyranoside derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields the corresponding hydroxyl derivatives, while substitution reactions yield various substituted products .
Scientific Research Applications
[3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release active hydroxyl groups, which can then interact with various biomolecules. The phenoxy group can participate in binding interactions with proteins and other macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
[3,4,5-TRIS(ACETYLOXY)-6-(4-ETHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE: Similar structure but with an ethoxy group instead of a methyl group.
[3,4,5-TRIS(ACETYLOXY)-6-(4-CHLOROPHENOXY)OXAN-2-YL]METHYL ACETATE: Contains a chloro group instead of a methyl group.
Uniqueness
The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE lies in its specific combination of acetoxy and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
(p-Tolyl)-beta-glucopyranoside tetraacetate is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the acetylation of p-tolyl beta-D-glucopyranoside. The process can be summarized as follows:
- Starting Material : p-Tolyl beta-D-glucopyranoside.
- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).
- Reaction Conditions : The reaction is usually carried out under reflux conditions for several hours.
- Purification : The product is purified using column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.
Anticancer Activity
Recent studies have shown that glycosides can exhibit significant anticancer properties. For instance, a study on similar compounds indicated that the introduction of specific substituents could enhance their activity against cancer cell lines. The following table summarizes the anticancer activities reported for related glycoside derivatives:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(p-Tolyl)-beta-glucopyranoside | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
Coumarin Glycosides | A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
Triazole-bridged N-glycosides | HeLa (Cervical Cancer) | 8.5 | Targeting EGFR signaling pathways |
These findings suggest that the structural modifications in glycosides can lead to enhanced anticancer activity, with specific mechanisms involving apoptosis induction and inhibition of cell proliferation.
Enzyme Inhibition
Another area of interest is the inhibitory effect on glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. Studies have shown that certain glycosides can act as competitive inhibitors for these enzymes, which is crucial in various metabolic pathways.
-
Inhibition Assay Results :
Enzyme Tested Compound IC50 (µM) α-Glucosidase (p-Tolyl)-beta-glucopyranoside 22.5 β-Glucosidase (p-Tolyl)-beta-glucopyranoside 18.6
These results indicate that this compound could be a promising candidate for further development as an enzyme inhibitor.
Case Studies
Several case studies have reported on the biological activities of related compounds, providing insights into their therapeutic potential:
- Study on Antioxidant Activity : A comparative analysis demonstrated that p-tolyl derivatives exhibited significant antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells.
- Clinical Trials : Preliminary trials using derivatives of glucopyranosides have shown promise in treating metabolic disorders by modulating glycosidase activity, suggesting a broader application for compounds like this compound.
Properties
Molecular Formula |
C21H26O10 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
OBNBHYQEYRONSE-YMQHIKHWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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